molecular formula C12H8ClN3O2 B2895516 4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile CAS No. 306976-54-5

4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile

Cat. No. B2895516
CAS RN: 306976-54-5
M. Wt: 261.67
InChI Key: UFMCKVMKMODNOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .

Scientific Research Applications

Synthesis and Reactivity

Research in the field of organic chemistry has demonstrated the versatility of pyridazine derivatives, including those structurally related to 4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile, in synthesizing a wide range of heterocyclic compounds. For example, studies have shown that certain pyridazine derivatives can react with aromatic diazonium salts to afford arylhydrazonal derivatives, which further condense with active methylene compounds to yield pyridazine derivatives. These processes are crucial for synthesizing oxadiazole and 1,2,3-triazole derivatives, highlighting the compound's role in creating nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines (Abdallah, Salaheldin, & Radwan, 2007).

Chemical Reactivity and Biological Evaluation

Another aspect of research involving this compound focuses on its chemical reactivity towards the construction of biologically active compounds. The chemical behavior of related compounds has been explored with primary and heterocyclic amines, leading to the synthesis of Schiff bases. These bases serve as building blocks for further reactions, yielding a variety of biologically relevant heterocyclic compounds, such as pyrazoles and pyrimidines. This showcases the potential of this compound derivatives in medicinal chemistry and drug development (Farouk, Ibrahim, & El-Gohary, 2021).

Development of New Pyridine and Fused Pyridine Derivatives

The synthesis of new pyridine and fused pyridine derivatives from pyridazinecarbonitriles, including structures related to this compound, has been documented. These studies involve the transformation of pyridazinecarbonitriles through various chemical reactions, leading to a diverse array of pyridine-based compounds. Such research underscores the importance of pyridazinecarbonitriles in developing novel compounds with potential applications in pharmaceuticals and materials science (Al-Issa, 2012).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological response .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and disposal methods .

properties

IUPAC Name

4-chloro-1-(3-methoxyphenyl)-6-oxopyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-18-9-4-2-3-8(5-9)16-12(17)6-10(13)11(7-14)15-16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMCKVMKMODNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C=C(C(=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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